molecular formula C11H5F4NO2 B3146343 6-fluoro-4-(trifluoromethyl)quinoline-3-carboxylic Acid CAS No. 596845-53-3

6-fluoro-4-(trifluoromethyl)quinoline-3-carboxylic Acid

Cat. No.: B3146343
CAS No.: 596845-53-3
M. Wt: 259.16 g/mol
InChI Key: IRIXLRGKDQKZJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-fluoro-4-(trifluoromethyl)quinoline-3-carboxylic acid is a fluorinated quinoline derivative with the molecular formula C11H5F4NO2 and a molecular weight of 259.16 g/mol . This compound is known for its unique chemical properties, which make it valuable in various scientific research and industrial applications.

Scientific Research Applications

6-fluoro-4-(trifluoromethyl)quinoline-3-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-4-(trifluoromethyl)quinoline-3-carboxylic acid typically involves the cyclocondensation of 2-trifluoromethylaniline with methyl acetates in the presence of a base . The reaction conditions often include the use of tetrahydrofuran as a solvent medium .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-4-(trifluoromethyl)quinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more hydrogenated derivatives .

Mechanism of Action

The mechanism of action of 6-fluoro-4-(trifluoromethyl)quinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoroquinoline-3-carboxylic acid
  • 6-chloro-4-(trifluoromethyl)quinoline-3-carboxylic acid
  • 6-fluoro-4-(methyl)quinoline-3-carboxylic acid

Uniqueness

6-fluoro-4-(trifluoromethyl)quinoline-3-carboxylic acid is unique due to the presence of both fluorine and trifluoromethyl groups, which impart distinct chemical properties such as increased lipophilicity and metabolic stability .

Properties

IUPAC Name

6-fluoro-4-(trifluoromethyl)quinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5F4NO2/c12-5-1-2-8-6(3-5)9(11(13,14)15)7(4-16-8)10(17)18/h1-4H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRIXLRGKDQKZJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C(=C2C=C1F)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5F4NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901206286
Record name 6-Fluoro-4-(trifluoromethyl)-3-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901206286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

596845-53-3
Record name 6-Fluoro-4-(trifluoromethyl)-3-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=596845-53-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluoro-4-(trifluoromethyl)-3-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901206286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-fluoro-4-(trifluoromethyl)quinoline-3-carboxylic Acid
Reactant of Route 2
6-fluoro-4-(trifluoromethyl)quinoline-3-carboxylic Acid
Reactant of Route 3
6-fluoro-4-(trifluoromethyl)quinoline-3-carboxylic Acid
Reactant of Route 4
6-fluoro-4-(trifluoromethyl)quinoline-3-carboxylic Acid
Reactant of Route 5
Reactant of Route 5
6-fluoro-4-(trifluoromethyl)quinoline-3-carboxylic Acid
Reactant of Route 6
6-fluoro-4-(trifluoromethyl)quinoline-3-carboxylic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.